molecular formula C5H8N2O B13455609 (3S)-3-hydroxypyrrolidine-1-carbonitrile

(3S)-3-hydroxypyrrolidine-1-carbonitrile

Cat. No.: B13455609
M. Wt: 112.13 g/mol
InChI Key: DZPZUQDKKCYRAB-YFKPBYRVSA-N
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Description

(3S)-3-Hydroxypyrrolidine-1-carbonitrile is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3rd position (S-configuration) and a nitrile group at the 1st position of the pyrrolidine ring. Its molecular formula is C₅H₈N₂O, with a molecular weight of 112.13 g/mol and a CAS number of 1689873-55-9 . The compound’s stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for designing enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(3S)-3-hydroxypyrrolidine-1-carbonitrile

InChI

InChI=1S/C5H8N2O/c6-4-7-2-1-5(8)3-7/h5,8H,1-3H2/t5-/m0/s1

InChI Key

DZPZUQDKKCYRAB-YFKPBYRVSA-N

Isomeric SMILES

C1CN(C[C@H]1O)C#N

Canonical SMILES

C1CN(CC1O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-hydroxypyrrolidine-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a hydroxyl-containing precursor can yield the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of (3S)-3-hydroxypyrrolidine-1-carbonitrile often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-hydroxypyrrolidine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-hydroxypyrrolidine-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and other biochemical processes.

Medicine: In medicine, (3S)-3-hydroxypyrrolidine-1-carbonitrile is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-hydroxypyrrolidine-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stereoisomer: (3R)-3-Hydroxypyrrolidine-1-Carbonitrile

The R-enantiomer of this compound shares identical molecular weight and formula but differs in stereochemistry. Collision cross-section (CCS) data predicted via ion mobility spectrometry reveal distinct physicochemical behaviors due to chiral center inversion:

Property (3S)-Enantiomer (3R)-Enantiomer
Predicted CCS ([M+H]⁺, Ų) Not reported 123.0
CAS Number 1689873-55-9 Not reported
Key Application Pharmaceutical synth. Underexplored

Spiro-Indole-Pyrrolidine Derivatives

A structurally complex analog, 3-(1H-Indol-3-yl)carbonyl-1-methyl-2-oxo-4'-(thiophen-2-yl)spiro[indoline-3,2-pyrrolidine]-3-carbonitrile , features a spiro-fused indole-pyrrolidine system. Key distinctions include:

  • Crystallographic Behavior : Forms hydrogen-bonded 2D networks, unlike the simpler (3S)-hydroxypyrrolidine derivative .
  • Synthetic Utility : Used in heterocyclic chemistry for constructing bioactive molecules, whereas (3S)-3-hydroxypyrrolidine-1-carbonitrile serves as a modular building block.

Pyridine-Pyrrolidine Hybrids

The compound 6-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-2-[(3S)-3-hydroxy-3-methylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carbonitrile (C₁₆H₁₉F₃N₄O₃) demonstrates:

  • Increased Hydrophilicity : Additional hydroxyl and trifluoromethyl groups improve water solubility.
  • Pharmacological Relevance : Pyridine and dual-pyrrolidine motifs are common in kinase inhibitors, contrasting with the simpler nitrile-hydroxypyrrolidine scaffold .

Other Pyrrolidine Derivatives

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9): Lacks a nitrile group but includes a ketone and carboxylic acid, favoring metal coordination or salt formation .
  • 3-Heptyl-1H-pyrrole (CAS 878-11-5): A non-cyclic pyrrole with a long alkyl chain, exhibiting distinct lipophilicity and volatility .

Biological Activity

(3S)-3-Hydroxypyrrolidine-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

(3S)-3-Hydroxypyrrolidine-1-carbonitrile is characterized by its pyrrolidine structure, which contributes to its biological activity. The compound's chirality, specifically the (3S) configuration, plays a crucial role in its interaction with biological targets.

Research indicates that (3S)-3-hydroxypyrrolidine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial properties against resistant strains of bacteria and fungi. For instance, one study reported that a related compound exhibited activity against fluconazole-resistant strains of Candida albicans with an MIC ranging from 4.0 to 32 μg/mL .
  • Neurotransmitter Modulation : As an intermediate in the synthesis of neurotransmitters, (3S)-3-hydroxypyrrolidine-1-carbonitrile may influence synaptic transmission and neuroprotection .

Biological Activity Table

Activity Target/Pathogen Effect Concentration (μg/mL)
AntimicrobialCandida albicansInhibition of growth4.0 - 32
AntibacterialMRSAReduced cytopathogenic effectsIC50 not specified
Neurotransmitter synthesisVarious neurotransmitter receptorsModulation of neurotransmissionVariable

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of (3S)-3-hydroxypyrrolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compounds showed promising results in reducing bacterial viability in vitro, suggesting potential for development as new antibiotics .
  • Pharmacological Applications : Another investigation focused on the use of (3S)-3-hydroxypyrrolidine as an intermediate in synthesizing calcium antagonists and carbapenem antibiotics. This underscores the compound's versatility in pharmaceutical applications .

Research Findings

Recent investigations have demonstrated that (3S)-3-hydroxypyrrolidine derivatives can enhance the efficacy of existing antibiotics when used in combination therapies. For example, combining these compounds with traditional antibiotics has shown synergistic effects against resistant bacterial strains .

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